molecular formula C7H6FN3 B13667088 8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13667088
M. Wt: 151.14 g/mol
InChI Key: DZCVHEQAYUMHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom at the 8th position and a methyl group at the 7th position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-fluoro-2-methylpyridine with hydrazine derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired triazolopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell growth and proliferation. The molecular pathways involved include the c-Met and VEGFR-2 signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyrazine
  • 8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

8-fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,1H3

InChI Key

DZCVHEQAYUMHIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NN=CN2C=C1)F

Origin of Product

United States

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